Methyl 2-[bis(prop-2-ynyl)amino]acetate
Description
Methyl 2-[bis(prop-2-ynyl)amino]acetate is an ester derivative featuring a central tertiary amine group substituted with two propargyl (prop-2-ynyl) groups and a methyl acetate moiety. The compound’s structure combines reactive alkyne functionalities with an ester group, making it a versatile candidate for applications in coordination chemistry, catalysis, and polymer science. Its propargyl groups enable participation in click chemistry (e.g., Huisgen cycloaddition), while the ester group offers hydrolytic stability for synthetic intermediates .
Properties
CAS No. |
123846-86-6 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
methyl 2-[bis(prop-2-ynyl)amino]acetate |
InChI |
InChI=1S/C9H11NO2/c1-4-6-10(7-5-2)8-9(11)12-3/h1-2H,6-8H2,3H3 |
InChI Key |
UHLIXXRQNJHODP-UHFFFAOYSA-N |
SMILES |
COC(=O)CN(CC#C)CC#C |
Canonical SMILES |
COC(=O)CN(CC#C)CC#C |
Synonyms |
Glycine, N,N-di-2-propynyl-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between Methyl 2-[bis(prop-2-ynyl)amino]acetate and related compounds:
Key Observations:
- Alkyne vs. Heteroaromatic Substituents: this compound’s propargyl groups contrast with L3’s pyridylmethyl group. The latter enhances metal coordination (e.g., Mn(II) in ), while the former may enable alkyne-specific reactivity (e.g., Au-catalyzed annulene synthesis as in ) .
- Ester Stability : Methyl 2-phenylacetoacetate () is stable for years at -20°C, suggesting that the target compound’s propargyl groups may necessitate similar storage conditions to prevent oxidation or polymerization .
Catalytic and Coordination Chemistry:
- L3 (): Forms dinuclear Mn(II) complexes with ferromagnetic coupling due to pyridine’s strong field ligand effects. The target compound’s alkynes could act as π-donors or undergo cycloaddition, enabling distinct metal-ligand interactions .
- Au-Catalyzed Reactions () : Propargyl esters like the target compound may participate in cascade reactions to generate annulene derivatives, leveraging gold’s dual catalytic roles .
Functional Group Transformations:
- Hydrolysis: The methyl ester group in the target compound can be hydrolyzed to carboxylic acids, similar to ’s cyano-pyridinyl derivatives, which form amino acid analogs .
Stability and Magnetic Properties
- Magnetic Behavior : L3-based Mn(II) complexes exhibit ferromagnetic coupling (C2–C4 in ), whereas the target compound’s alkynes might favor antiferromagnetic interactions due to different bridging ligands .
- Thermal Stability : Propargyl-containing compounds often require inert storage conditions, unlike Methyl 2-phenylacetoacetate, which is stable at -20°C .
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